mTOR inhibitor-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

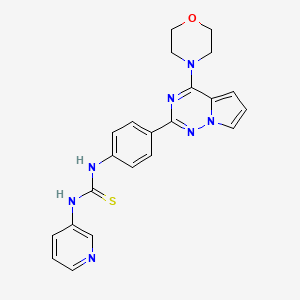

Molecular Formula |

C22H21N7OS |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

1-[4-(4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazin-2-yl)phenyl]-3-pyridin-3-ylthiourea |

InChI |

InChI=1S/C22H21N7OS/c31-22(25-18-3-1-9-23-15-18)24-17-7-5-16(6-8-17)20-26-21(28-11-13-30-14-12-28)19-4-2-10-29(19)27-20/h1-10,15H,11-14H2,(H2,24,25,31) |

InChI Key |

HWLLZNZODHNMJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=NN3C2=CC=C3)C4=CC=C(C=C4)NC(=S)NC5=CN=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of mTOR Inhibitor-18

For Researchers, Scientists, and Drug Development Professionals

Abstract

mTOR Inhibitor-18 is a potent, selective, and ATP-competitive inhibitor of the mTOR (mechanistic target of rapamycin) kinase. By targeting the ATP binding site of the mTOR kinase domain, it effectively blocks the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] This dual inhibition leads to a more comprehensive blockade of mTOR signaling compared to first-generation allosteric inhibitors like rapamycin, resulting in profound effects on cell growth, proliferation, and metabolism.[1][4] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data and experimental protocols, to aid in its application in preclinical research and drug development.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor, directly targeting the kinase domain of mTOR.[1][3][5] This mechanism is distinct from first-generation inhibitors (rapalogs), which act allosterically and primarily inhibit mTORC1.[1] By competing with ATP, this compound prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to a comprehensive shutdown of mTOR signaling.[2][3]

The key consequences of this dual inhibition are:

-

Inhibition of mTORC1: This leads to the suppression of protein synthesis through the dephosphorylation of its key substrates, p70 S6 Kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2][5] It also induces autophagy.[2]

-

Inhibition of mTORC2: This results in the blockade of pro-survival signaling by preventing the phosphorylation and activation of Akt at Serine 473.[1][5]

This dual inhibitory action overcomes some of the limitations of rapamycin and its analogs, such as the incomplete inhibition of mTORC1 and the potential for feedback activation of Akt signaling.[6]

Signaling Pathways

The mTOR signaling network is a central regulator of cellular processes. This compound's mechanism of action can be visualized through its impact on the canonical mTORC1 and mTORC2 pathways.

Quantitative Data

The potency of this compound is demonstrated by its low nanomolar IC50 values against both mTORC1 and mTORC2. The following tables summarize the quantitative data for Torin1, a well-characterized ATP-competitive mTOR inhibitor that serves as a proxy for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Reference |

|---|---|---|

| mTORC1 | 2 | [1][7] |

| mTORC2 | 10 | [1][7] |

| PI3K | ~1,800 |[7] |

Table 2: Cellular Activity

| Cell Line | Assay | IC50 (nM) | Reference |

|---|---|---|---|

| Mouse Embryonic Fibroblasts (MEFs) | mTORC1 Inhibition (pS6K T389) | 2-10 | [1] |

| Mouse Embryonic Fibroblasts (MEFs) | mTORC2 Inhibition (pAkt S473) | 2-10 | [1] |

| MTT (metastatic mouse pheochromocytoma) | Cell Proliferation | 207 | [8] |

| Kelly (neuroblastoma) | Cell Viability | N/A (Torin-2 IC50 = 12 nM) | [6] |

| IMR-32 (neuroblastoma) | Cell Viability | N/A (Torin-2 IC50 = 30 nM) |[6] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

In Vitro mTOR Kinase Assay

This assay determines the direct inhibitory effect of this compound on the kinase activity of purified mTORC1 and mTORC2.

Methodology:

-

Purification of mTOR Complexes:

-

mTORC1 can be purified from HEK-293T cells stably expressing FLAG-tagged Raptor.[1][9]

-

mTORC2 can be purified from HeLa cells expressing FLAG-tagged Protor-1.[1]

-

Lyse cells in a CHAPS-based buffer and perform immunoprecipitation using anti-FLAG M2 agarose beads.[9]

-

Wash the beads extensively to remove non-specific binding proteins.[9]

-

-

Kinase Reaction:

-

Incubate the purified mTORC1 or mTORC2 on beads with a serial dilution of this compound for 30 minutes in a kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 4 mM MnCl2, 50 mM KCl).[9]

-

Initiate the kinase reaction by adding ATP (e.g., 100 µM) and a specific substrate.[9]

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.[9]

-

-

Detection:

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies (e.g., anti-phospho-S6K1 (Thr389) for mTORC1 and anti-phospho-Akt (Ser473) for mTORC2).[1]

-

Alternatively, a time-resolved FRET (TR-FRET) assay using a GFP-labeled substrate (e.g., 4E-BP1) and a terbium-labeled phospho-specific antibody can be used for higher throughput.[9]

-

-

Data Analysis:

-

Quantify the band intensity from the Western blot or the FRET signal.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Western Blot Analysis

This protocol is used to assess the effect of this compound on the mTOR signaling pathway within a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., MEFs, glioblastoma cells) at a suitable density and allow them to adhere.[1][10]

-

Serum-starve the cells for a period (e.g., 24 hours) to reduce basal mTOR activity.[10]

-

Treat the cells with a dose range of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-24 hours).[7][10]

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Key antibodies include:

-

Phospho-S6K (Thr389)

-

Total S6K

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

A loading control (e.g., GAPDH or β-actin)

-

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometric analysis of the bands to quantify the changes in protein phosphorylation relative to the total protein and the loading control.[10]

-

Conclusion

This compound represents a second-generation mTOR inhibitor that potently and selectively targets the ATP-binding site of the mTOR kinase. Its ability to inhibit both mTORC1 and mTORC2 results in a more complete blockade of the mTOR signaling pathway compared to first-generation allosteric inhibitors. This comprehensive mechanism of action makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The quantitative data and experimental protocols provided in this guide offer a framework for its effective utilization in preclinical studies.

References

- 1. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Torin 1 | Cell Signaling Technology [cellsignal.com]

- 8. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of mTOR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Its dysregulation is implicated in a host of human diseases, most notably cancer, making it a prime target for therapeutic intervention.[2] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different sensitivities to inhibitors and regulate distinct downstream pathways.

This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of mTOR inhibitors, with a focus on ATP-competitive inhibitors. While the specific compound "mTOR inhibitor-18" is not prominently described in publicly available literature, this guide will equip researchers with the fundamental knowledge and methodologies to understand and develop the SAR for this and other novel mTOR inhibitors. We will delve into the classification of mTOR inhibitors, present key SAR findings for prominent chemical scaffolds, provide detailed experimental protocols for assessing inhibitor activity, and illustrate the critical signaling pathways and experimental workflows.

Classification and General Structure-Activity Relationships of mTOR Inhibitors

mTOR inhibitors can be broadly categorized into two main classes: allosteric inhibitors and ATP-competitive inhibitors.

1.1. Allosteric mTOR Inhibitors (Rapalogs)

Rapamycin and its analogs (rapalogs) are the first generation of mTOR inhibitors. They act by forming a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain of mTOR, allosterically inhibiting the activity of mTORC1. Rapalogs are generally not effective against mTORC2. The complex macrocyclic structure of rapamycin has made extensive SAR studies challenging. Modifications often focus on improving pharmacokinetic properties rather than intrinsic potency.

1.2. ATP-Competitive mTOR Inhibitors

To overcome the limitations of rapalogs, second-generation mTOR inhibitors were developed to compete with ATP in the kinase domain of mTOR. These inhibitors typically target both mTORC1 and mTORC2. Many also exhibit dual inhibitory activity against phosphoinositide 3-kinases (PI3Ks) due to the high degree of similarity in their ATP-binding sites. The SAR for this class is rich and has been extensively explored.

Key structural features for potent ATP-competitive mTOR inhibition often include:

-

A Heterocyclic Scaffold: A core heterocyclic ring system, such as pyrazolopyrimidine, pyrido[3,2-d]pyrimidine, or a related structure, that forms hydrogen bonds with the hinge region of the mTOR kinase domain.

-

A Morpholine Moiety: A morpholine group is a common feature in many potent mTOR inhibitors. The oxygen atom of the morpholine often acts as a hydrogen bond acceptor, interacting with the backbone NH of Val2240 in the hinge region.

-

Substitutions Targeting Specific Pockets: Various substituents on the core scaffold are optimized to occupy and interact with specific pockets within the ATP-binding site, contributing to both potency and selectivity.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR for a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives, demonstrating the impact of substitutions at the C-7 position on PI3Kα and mTOR inhibition. The core structure features a 3-hydroxyphenyl group at C-2 and a morpholine at C-4.

| Compound | C-7 Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity Index (PI3Kα/mTOR) |

| 5 | -CH2OH | 19 | 180 | 9.5 |

| 19 | -CH2N3 | 10 | 110 | 11 |

| 21 | 1H-1,2,3-triazol-4-yl | 10 | 100 | 10 |

| 32 | -CH2OCH3 | 3 | >1000 | >333 |

Data adapted from a study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as novel PI3K/mTOR inhibitors.[3]

SAR Insights from the Table:

-

Introduction of a substituent at the C-7 position generally decreases mTOR inhibition compared to the parent compound.[3]

-

Small, polar substituents like hydroxymethyl (in compound 5 ) and azidomethyl (in compound 19 ) are tolerated and result in dual PI3K/mTOR activity.[3]

-

The introduction of a triazole ring (compound 21 ) also maintains dual inhibitory activity.[3]

-

A more hydrophobic methoxymethyl group (compound 32 ) significantly improves PI3Kα potency while drastically reducing mTOR inhibition, leading to a more selective PI3Kα inhibitor.[3]

Experimental Protocols

To establish a robust SAR, precise and reproducible experimental data is essential. The following are detailed protocols for key in vitro and cell-based assays.

3.1. In Vitro mTOR Kinase Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of mTORC1 or mTORC2.

Materials:

-

Active mTOR enzyme (e.g., immunoprecipitated mTORC1 from HEK293T cells).

-

Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

-

ATP.

-

Substrate (e.g., inactive S6K1 for mTORC1, or inactive AKT1 for mTORC2).

-

Test compounds (dissolved in DMSO).

-

SDS-PAGE gels and Western blotting reagents.

-

Phospho-specific antibodies (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-AKT1 (Ser473)).

Procedure:

-

Prepare a reaction mixture containing the active mTOR enzyme and the substrate in the kinase buffer.

-

Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO control.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a phospho-specific antibody for the substrate to detect the extent of phosphorylation.

-

Use a total protein antibody for the substrate as a loading control.

-

Quantify the band intensities to determine the IC50 value of the test compound.

3.2. Cellular Assay: Western Blot Analysis of Downstream mTOR Signaling

This assay assesses the ability of a compound to inhibit mTOR signaling within a cellular context by measuring the phosphorylation of downstream targets.

Materials:

-

Cancer cell line with an active mTOR pathway (e.g., PC-3, H460).

-

Cell culture medium and supplements.

-

Test compounds (dissolved in DMSO).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and Western blotting reagents.

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours). Include a DMSO control.

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of the compound on the phosphorylation of mTOR substrates.

Mandatory Visualizations

4.1. mTOR Signaling Pathway

Caption: The mTOR signaling pathway highlighting the points of intervention for allosteric and ATP-competitive inhibitors.

4.2. Experimental Workflow for SAR Determination

Caption: A general experimental workflow for the determination of the structure-activity relationship of a novel mTOR inhibitor series.

Conclusion

References

An In-depth Technical Guide to the Discovery and Synthesis of the dual mTORC1/mTORC2 Inhibitor AZD2014

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of AZD2014, a potent and selective dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and cell signaling.

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[1] It functions as two distinct multiprotein complexes: mTORC1 and mTORC2.[1] Dysregulation of the mTOR pathway is a frequent event in many human cancers, making it a key target for therapeutic intervention.[2]

AZD2014 (Vistusertib) is a second-generation mTOR inhibitor that acts as an ATP-competitive inhibitor of the mTOR kinase domain, thereby blocking the activity of both mTORC1 and mTORC2.[2] This dual inhibition profile offers potential advantages over first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1.[2] By inhibiting mTORC2, AZD2014 can prevent the feedback activation of Akt, a pro-survival signaling molecule, which is a known resistance mechanism to rapalog therapy.[3]

Discovery and Synthesis

AZD2014 was discovered through a lead optimization program that aimed to improve upon the properties of an earlier dual mTORC1/mTORC2 inhibitor, AZD8055.[4][5] The optimization efforts focused on enhancing cellular potency, improving aqueous solubility, increasing the margin over hERG IC50, and reducing the rate of metabolism in human hepatocytes.[4] This led to the identification of AZD2014 as a clinical candidate with a favorable preclinical profile.[4]

Chemical Synthesis

While the detailed, step-by-step synthesis of AZD2014 is proprietary, the general synthetic strategy for this class of compounds, based on the optimization of AZD8055, involves a multi-step process. The core structure is a pyrido[2,3-d]pyrimidine scaffold. The synthesis of analogs in this series generally involves the sequential functionalization of this core.

Representative Synthetic Protocol (Conceptual)

The following is a conceptual protocol for the synthesis of a pyrido[2,3-d]pyrimidine scaffold, which is central to the structure of AZD2014. This is a generalized representation and not the specific, proprietary synthesis of AZD2014.

-

Formation of the Pyrimidine Ring: Condensation of a substituted aminopyridine with a suitable three-carbon synthon to form the pyrimidine ring of the pyrido[2,3-d]pyrimidine core.

-

Introduction of Morpholine Moieties: Nucleophilic aromatic substitution reactions are employed to introduce the two (3S)-3-methylmorpholin-4-yl groups at the 2 and 4 positions of the pyrido[2,3-d]pyrimidine core. This is a key step in defining the structure of AZD2014.

-

Functionalization of the Pyridine Ring: A Suzuki or other cross-coupling reaction is used to attach the 3-(N-methylcarbamoyl)phenyl group at the 7-position of the pyridine ring. This moiety is crucial for the compound's activity and properties.

-

Purification: The final compound is purified using standard chromatographic techniques, such as column chromatography and/or preparative HPLC, to yield the desired product with high purity. Characterization is performed using techniques like NMR and mass spectrometry.

Mechanism of Action

AZD2014 is an ATP-competitive inhibitor of the mTOR kinase, targeting both mTORC1 and mTORC2 complexes.[3] This leads to the inhibition of downstream signaling pathways that control protein synthesis, cell growth, and survival.

-

mTORC1 Inhibition: AZD2014 inhibits the phosphorylation of key mTORC1 substrates, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This results in the suppression of protein synthesis and cell cycle arrest.[3]

-

mTORC2 Inhibition: By inhibiting mTORC2, AZD2014 prevents the phosphorylation and activation of Akt at serine 473.[3] This is a key advantage over rapalogs, as it abrogates the feedback loop that leads to Akt activation and subsequent drug resistance.

The dual inhibition of mTORC1 and mTORC2 by AZD2014 results in a more complete blockade of the mTOR signaling pathway compared to mTORC1-selective inhibitors.

Quantitative Data

The following tables summarize the key quantitative data for AZD2014 from various preclinical studies.

Table 1: In Vitro Potency of AZD2014

| Target/Assay | IC50 | Reference |

| mTOR (cell-free) | 2.8 nM | [3] |

| pS6 (Ser235/236) in MDAMB468 cells | 210 nM | [6] |

| pAKT (Ser473) in MDAMB468 cells | 78 nM | [6] |

Table 2: Selectivity of AZD2014 against PI3K Isoforms

| PI3K Isoform | Selectivity (fold vs mTOR) | Reference |

| PI3Kα | >1000 | [5] |

| PI3Kβ | >1000 | [5] |

| PI3Kγ | >1000 | [5] |

| PI3Kδ | >1000 | [5] |

Table 3: Cellular Activity of AZD2014 in Breast Cancer Cell Lines

| Cell Line | GI50 (nM) | TGI (nM) | Reference |

| MCF7 (ER+) | <200 | <500 | [6] |

| HCC1428 (ER+) | <200 | <500 | [6] |

| LTED (Long-Term Estrogen Deprived) | <200 | <500 | [6] |

GI50: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition.

Experimental Protocols

The following are detailed protocols for key experiments used in the evaluation of AZD2014. These protocols are synthesized from information in the public domain and standard laboratory practices.

mTOR Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the in vitro potency of AZD2014 against the mTOR kinase.

-

Reagents and Materials:

-

Recombinant active human mTOR (e.g., truncated GST-tagged mTOR containing the FRB, FAT, kinase, and FATC domains).

-

GFP-4E-BP1 fusion protein (substrate).

-

Terbium-labeled anti-phospho-4E-BP1 (pT46) antibody.

-

ATP.

-

Assay Buffer: 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 1 mM EGTA, 10 mM MnCl2, 1 mM DTT.

-

AZD2014 stock solution in DMSO.

-

Low-volume 384-well plates.

-

TR-FRET compatible plate reader.

-

-

Procedure:

-

Prepare serial dilutions of AZD2014 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add the mTOR enzyme at a pre-determined concentration (e.g., EC80).

-

Add the diluted AZD2014 or DMSO (vehicle control).

-

Incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of GFP-4E-BP1 and ATP to final concentrations of approximately 400 nM and 10 µM, respectively.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding EDTA to a final concentration of 10 mM.

-

Add the Terbium-labeled anti-phospho-4E-BP1 antibody to a final concentration of 2 nM.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium and GFP wavelengths.

-

Calculate the TR-FRET ratio and determine the IC50 value for AZD2014 by fitting the data to a four-parameter logistic equation.

-

Western Blot Analysis

This protocol describes the analysis of mTOR pathway inhibition in cells treated with AZD2014.

-

Reagents and Materials:

-

Cell culture medium, serum, and appropriate cell lines (e.g., MCF7, MDAMB468).

-

AZD2014 stock solution in DMSO.

-

Lysis Buffer (RIPA buffer): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer (4x).

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary antibodies (diluted in blocking buffer):

-

Phospho-mTOR (Ser2448)

-

mTOR

-

Phospho-Akt (Ser473)

-

Akt

-

Phospho-S6 Ribosomal Protein (Ser235/236)

-

S6 Ribosomal Protein

-

Phospho-4E-BP1 (Thr37/46)

-

4E-BP1

-

β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of AZD2014 or DMSO for the desired time (e.g., 2, 24, or 48 hours).

-

Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Cell Viability Assay (MTT)

This protocol describes a colorimetric assay to assess the effect of AZD2014 on cell viability.

-

Reagents and Materials:

-

Cell culture medium, serum, and appropriate cell lines.

-

AZD2014 stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of AZD2014 or DMSO (vehicle control) in fresh medium.

-

Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C in the incubator.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

-

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of AZD2014 in a mouse xenograft model.

-

Reagents and Materials:

-

Appropriate cancer cell line (e.g., MCF7).

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Matrigel (optional).

-

AZD2014 formulation for oral administration (e.g., in 0.5% HPMC, 0.1% Tween 80).

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MCF7 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer AZD2014 orally at the desired dose and schedule (e.g., 15 mg/kg once daily). The control group receives the vehicle.

-

Measure tumor volume (Volume = (length x width²)/2) and body weight 2-3 times per week.

-

Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).

-

Analyze the data to determine the effect of AZD2014 on tumor growth inhibition.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The mTOR signaling pathway and the dual inhibitory action of AZD2014.

Experimental Workflow Diagram

Caption: A general experimental workflow for the discovery and validation of an mTOR inhibitor.

Logical Relationship Diagram

Caption: Logical relationship of AZD2014's dual inhibition of mTORC1 and mTORC2.

References

- 1. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: the discovery of AZD8055 and AZD2014 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: Target Binding Affinity of mTOR Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in a multitude of diseases, most notably cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the target binding affinity of mTOR inhibitors. While specific quantitative binding data for the research compound "mTOR inhibitor-18" (also known as Example 106) is not publicly available in the reviewed literature, this document will serve as a comprehensive resource by presenting representative data from other well-characterized mTOR inhibitors. Furthermore, it will detail common experimental protocols for determining binding affinity and visualize the mTOR signaling pathway to provide a foundational understanding for researchers in the field.

Introduction to mTOR and its Inhibitors

The mTOR kinase is a core component of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] These complexes act as crucial signaling hubs, integrating intracellular and extracellular signals, such as growth factors, nutrients, and cellular energy levels, to orchestrate cellular responses.[3] Given its central role in cellular homeostasis, the mTOR pathway is frequently hyperactivated in various cancers, promoting tumor growth and proliferation.[1]

mTOR inhibitors are a class of drugs designed to block the activity of mTOR, thereby impeding the downstream signaling cascades that drive pathological cellular processes. These inhibitors are broadly classified based on their mechanism of action, with some targeting the mTOR kinase domain directly and others acting allosterically.

Quantitative Binding Affinity of Representative mTOR Inhibitors

The binding affinity of an inhibitor to its target is a critical parameter in drug development, as it dictates the potency and selectivity of the compound. This affinity is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd).

While specific binding affinity data for This compound is not available in the public domain based on the conducted research, the following table summarizes the quantitative data for several other representative mTOR and dual PI3K/mTOR inhibitors to provide a comparative landscape.

| Inhibitor Name | Target(s) | IC50 / Ki Value | Citation(s) |

| PI3K/mTOR-IN-18 | PI3Kα | Ki = 0.130 nM | [4] |

| mTOR | Ki = 0.111 nM | [4] | |

| PI3K/mTOR Inhibitor-8 | PI3Kα | IC50 = 0.46 nM | [4] |

| mTOR | IC50 = 12 nM | [4] | |

| PI3Kα/mTOR-IN-1 | PI3Kα | Ki = 12.5 nM (cell-free) | [4] |

| mTOR | Ki = 10.6 nM (cell-free) | [4] | |

| mTOR inhibitor-13 | mTOR | IC50 = 0.29 nM | [4] |

| PI3Kα | IC50 = 119 nM | [4] | |

| mTOR inhibitor-27 | mTOR | IC50 = 5.47 µM | [4][5] |

| PI-540 | PI3Kα | IC50 = 10 nM | |

| mTOR | IC50 = 61 nM | ||

| PI3K/mTOR-IN-17 | PI3K | IC50 = 1.21 µM | [5] |

| mTOR | IC50 = 0.21 µM | [5] |

Experimental Protocols for Determining Target Binding Affinity

The determination of inhibitor binding affinity is performed using a variety of biochemical and cellular assays. Below are detailed methodologies for common experimental approaches.

LanthaScreen® Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based method for quantifying inhibitor binding to a kinase.

Principle: The LanthaScreen® Eu Kinase Binding Assay relies on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test inhibitor.[4] A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor.[4] An inhibitor competing with the tracer for binding to the kinase active site will lead to a decrease in the FRET signal.[4]

Materials:

-

mTOR kinase

-

Eu-labeled anti-tag antibody

-

Alexa Fluor® 647-labeled kinase tracer

-

Test inhibitor (e.g., this compound)

-

Assay buffer

-

384-well microplates

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the assay buffer to the desired final concentrations.

-

Kinase/Antibody Mixture Preparation: Prepare a solution containing the mTOR kinase and the Eu-labeled anti-tag antibody in the assay buffer.

-

Tracer Preparation: Prepare a solution of the Alexa Fluor® 647-labeled tracer in the assay buffer.

-

Assay Assembly: In a 384-well plate, add the following in order:

-

5 µL of the diluted test inhibitor.

-

5 µL of the kinase/antibody mixture.

-

5 µL of the tracer solution.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Measure the emission at 665 nm (acceptor) and 615 nm (donor).

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio as a function of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro mTORC1 Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 in the presence of an inhibitor.

Principle: This method involves immunoprecipitating active mTORC1 from cell lysates and then performing an in vitro kinase reaction using a known mTORC1 substrate, such as 4E-BP1. The level of substrate phosphorylation is then quantified, typically via autoradiography if using radiolabeled ATP or by western blotting with phospho-specific antibodies.

Materials:

-

HEK293E cells

-

Insulin (for cell stimulation)

-

mTOR lysis buffer (e.g., containing 40 mM HEPES, 120 mM NaCl, 1 mM EDTA, and 0.3% CHAPS)

-

Protease and phosphatase inhibitors

-

Anti-mTOR or anti-Raptor antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Recombinant 4E-BP1 (substrate)

-

[γ-32P]ATP

-

Kinase assay buffer

-

Test inhibitor

Procedure:

-

Cell Culture and Lysis: Culture HEK293E cells and stimulate with insulin to activate the mTOR pathway. Lyse the cells in mTOR lysis buffer supplemented with inhibitors.[6]

-

Immunoprecipitation of mTORC1: Incubate the cell lysates with an antibody against an mTORC1 component (e.g., mTOR or Raptor) to capture the complex.[6] Add protein A/G agarose beads to pull down the antibody-mTORC1 complexes.

-

Kinase Reaction:

-

Wash the immunoprecipitated mTORC1 complexes.

-

Resuspend the beads in kinase assay buffer.

-

Add the test inhibitor at various concentrations.

-

Initiate the kinase reaction by adding the substrate (4E-BP1) and [γ-32P]ATP.

-

-

Incubation and Termination: Incubate the reaction at 30°C for a defined period (e.g., 20 minutes). Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection of Phosphorylation:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a membrane and expose to X-ray film to detect the radiolabeled, phosphorylated 4E-BP1.

-

-

Data Analysis: Quantify the band intensities to determine the extent of phosphorylation at each inhibitor concentration. Plot the phosphorylation signal against the inhibitor concentration to calculate the IC50 value.

mTOR Signaling Pathway and Point of Inhibition

The mTOR signaling pathway is a complex network that governs a wide array of cellular functions. The diagram below illustrates a simplified representation of this pathway and indicates the point of action for mTOR inhibitors.

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of an mTOR inhibitor.

Conclusion

This technical guide has provided a comprehensive overview of the target binding affinity of mTOR inhibitors. While specific quantitative data for "this compound" remains elusive in the public domain, the representative data for other mTOR inhibitors, coupled with detailed experimental protocols and a clear visualization of the mTOR signaling pathway, offers valuable insights for researchers and drug development professionals. A thorough understanding of these principles is paramount for the successful development of novel and effective mTOR-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the Binding Kinetics of RHEB with mTORC1 by In-Cell and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stimulation of the insulin/mTOR pathway delays cone death in a mouse model of Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

The Dual Nature of mTOR Inhibition: A Technical Guide to the Differential Effects on mTORC1 and mTORC2

A Whitepaper for Researchers and Drug Development Professionals

Disclaimer: Specific quantitative data and experimental protocols for the compound designated "mTOR inhibitor-18" are not publicly available. This guide utilizes OSI-027, a well-characterized, potent, and selective dual inhibitor of both mTORC1 and mTORC2, as a representative compound to illustrate the principles and methodologies for evaluating the differential effects of such inhibitors.

Introduction: The mTOR Signaling Nexus

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2]

-

mTORC1 , characterized by the regulatory protein Raptor, integrates signals from growth factors, nutrients, and energy status to control protein synthesis, lipid biogenesis, and autophagy.[1]

-

mTORC2 , containing the essential subunit Rictor, is a key regulator of cell survival, metabolism, and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.[1]

Given their central role in cellular homeostasis and the frequent dysregulation of the mTOR pathway in diseases like cancer, both complexes are critical targets for therapeutic intervention. Dual mTORC1/mTORC2 inhibitors, which target the ATP-binding site of the mTOR kinase, offer a more comprehensive blockade of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily affect mTORC1.[2][3] This guide provides an in-depth analysis of the differential effects of a representative dual inhibitor, OSI-027, on mTORC1 and mTORC2.

Quantitative Analysis of mTORC1 vs. mTORC2 Inhibition

The potency and selectivity of an mTOR inhibitor are critical parameters in its preclinical characterization. These are typically determined through in vitro kinase assays that measure the half-maximal inhibitory concentration (IC50) against each complex.

Table 1: In Vitro Kinase Inhibitory Activity of OSI-027 [3][4]

| Target Complex | IC50 (nM) | Assay Type |

| mTORC1 | 22 | Cell-free biochemical assay |

| mTORC2 | 65 | Cell-free biochemical assay |

Data presented for the representative dual inhibitor OSI-027.

These data indicate that OSI-027 potently inhibits both mTORC1 and mTORC2, with a slight preference for mTORC1 in this particular assay. The relative potency against each complex is a key characteristic that can influence the inhibitor's overall cellular and physiological effects.

Experimental Protocols for Assessing Differential Inhibition

Determining the specific effects of an inhibitor on mTORC1 and mTORC2 requires a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Immunoprecipitation Kinase Assay

This biochemical assay directly measures the enzymatic activity of isolated mTORC1 and mTORC2 in the presence of the inhibitor.

Objective: To determine the IC50 values of an mTOR inhibitor against purified mTORC1 and mTORC2.

Methodology:

-

Cell Lysis: HeLa cells are lysed in a CHAPS-based buffer to preserve the integrity of the mTOR complexes.[3][5]

-

Immunoprecipitation:

-

Kinase Reaction:

-

Detection:

-

The phosphorylation of the substrate is quantified using methods such as ELISA with a phospho-specific antibody or autoradiography if using radiolabeled ATP.[5]

-

-

Data Analysis:

-

The percentage of inhibition at each inhibitor concentration is calculated relative to the DMSO control.

-

The IC50 value is determined by fitting the data to a dose-response curve.

-

Cellular Western Blot Analysis

This cellular assay assesses the downstream signaling of mTORC1 and mTORC2 within a cellular context by measuring the phosphorylation status of key substrates.

Objective: To evaluate the inhibition of mTORC1 and mTORC2 signaling pathways in intact cells treated with an mTOR inhibitor.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines with active mTOR signaling (e.g., BT-474, IGR-OV1) are cultured and treated with various concentrations of the mTOR inhibitor (e.g., OSI-027) for a specified duration (e.g., 2-24 hours).[2]

-

Protein Extraction: Cells are lysed to extract total cellular proteins.

-

SDS-PAGE and Western Blotting:

-

Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is incubated with primary antibodies specific for:

-

A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

-

-

Detection and Analysis:

-

The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

The signal is detected using chemiluminescence or fluorescence imaging.

-

The band intensities are quantified to determine the relative levels of phosphorylated proteins.

-

Visualizing mTOR Signaling and Experimental Workflows

Diagrams are essential for understanding the complex signaling pathways and experimental procedures involved in mTOR inhibitor research.

mTOR Signaling Pathway

Caption: Simplified mTOR signaling pathway showing activation of mTORC1 and mTORC2 and their downstream effectors.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for determining mTORC1/mTORC2 inhibition using an in vitro immunoprecipitation kinase assay.

Experimental Workflow: Cellular Western Blot Analysis

Caption: Workflow for assessing mTORC1 and mTORC2 pathway inhibition in cells via Western blot analysis.

Conclusion

The comprehensive evaluation of an mTOR inhibitor's effect on both mTORC1 and mTORC2 is crucial for understanding its mechanism of action and predicting its therapeutic potential. Through a combination of in vitro biochemical assays to determine direct enzymatic inhibition and cellular assays to assess downstream pathway modulation, researchers can build a detailed profile of a compound's activity. The use of a well-characterized dual inhibitor like OSI-027 as a benchmark provides a robust framework for the preclinical assessment of novel mTOR-targeting agents. This integrated approach, combining quantitative data, detailed methodologies, and clear visual representations of the underlying biology and workflows, is essential for advancing the development of next-generation mTOR inhibitors for a variety of human diseases.

References

An In-depth Technical Guide to the Cellular Pathways Affected by mTOR Inhibition

Disclaimer: The term "mTOR inhibitor-18" does not correspond to a standardized or widely recognized scientific name for a specific molecule. This guide therefore provides a comprehensive overview of the core cellular pathways affected by well-characterized mTOR inhibitors, which are broadly classified into rapalogs (first generation) and ATP-competitive inhibitors (second and third generation). The data and methodologies presented are representative of the field and are drawn from studies on seminal mTOR inhibitors.

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR is a key component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different upstream regulators and downstream targets.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in a variety of human diseases, including cancer, making it a critical target for therapeutic intervention.[3][4] mTOR inhibitors are a class of drugs that modulate these cellular processes and have applications in oncology, immunosuppression, and the study of aging.[1][5]

Core Signaling Pathways Affected by mTOR Inhibition

The primary signaling cascade influenced by mTOR inhibitors is the PI3K/AKT/mTOR pathway. This pathway is activated by growth factors and nutrients and plays a crucial role in cell cycle progression and protein synthesis.

-

mTORC1 Pathway: mTORC1 is sensitive to nutrients and growth factors and is the primary target of first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs).[1] When activated, mTORC1 promotes protein synthesis by phosphorylating two key downstream targets: p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6] Inhibition of mTORC1 leads to the dephosphorylation of S6K and 4E-BP1, resulting in the suppression of protein synthesis and a halt in cell cycle progression.[3] Furthermore, mTORC1 inhibition can induce autophagy, a cellular process of self-digestion and recycling of cellular components.[1][6]

-

mTORC2 Pathway: mTORC2 is generally considered rapamycin-insensitive and is involved in the activation of AKT, a key kinase that promotes cell survival.[6] Second-generation mTOR inhibitors, which are ATP-competitive, can inhibit both mTORC1 and mTORC2.[2] By inhibiting mTORC2, these drugs can block the phosphorylation and full activation of AKT, leading to a more comprehensive blockade of the PI3K/AKT/mTOR signaling network.[2]

-

Feedback Loops: A critical aspect of mTOR signaling is the presence of a negative feedback loop. S6K, a downstream target of mTORC1, can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), which is an upstream activator of the PI3K/AKT pathway.[6] When mTORC1 is inhibited by rapalogs, this negative feedback is relieved, leading to the potential for increased AKT signaling, which can promote cell survival and limit the therapeutic efficacy of mTORC1-specific inhibitors.[6] Dual mTORC1/mTORC2 inhibitors or PI3K/mTOR dual inhibitors can overcome this feedback activation.[7]

Caption: The PI3K/AKT/mTOR signaling network and points of inhibition.

Quantitative Data on mTOR Inhibitor Activity

The potency of mTOR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. Below is a summary of representative data for different classes of mTOR inhibitors.

| Inhibitor Class | Example Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |

| Rapalog | Rapamycin | HT-1080 | Cell Proliferation | 1800 | [5] |

| Rapamycin | HeLa | Cell Proliferation | 250 | [5] | |

| Temsirolimus | Various | Growth Inhibition | low nM | [3] | |

| ATP-Competitive | TKA001 | HT-1080 | Cell Proliferation | 200 | [5] |

| TKA001 | HeLa | Cell Proliferation | 1000 | [5] | |

| Torin-1 | Various | mTOR Kinase Inhibition | 3-4.4 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to study the effects of mTOR inhibitors.

-

Cell Seeding: Plate cells (e.g., HT-1080, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the mTOR inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

-

Cell Lysis: Treat cells with the mTOR inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-S6K, p-4E-BP1, p-AKT) and total proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A typical workflow for evaluating the cellular effects of an mTOR inhibitor.

Conclusion

mTOR inhibitors are a significant class of therapeutic agents that target a central node in cellular signaling. Their effects are primarily mediated through the inhibition of mTORC1 and, in the case of newer generation inhibitors, mTORC2. This leads to the suppression of protein synthesis, cell cycle arrest, and induction of autophagy. The intricate network of feedback loops within the PI3K/AKT/mTOR pathway highlights the complexity of targeting this signaling cascade and underscores the ongoing development of more effective and specific mTOR inhibitors. A thorough understanding of these cellular pathways is essential for researchers and drug development professionals working to leverage mTOR inhibition for therapeutic benefit.

References

- 1. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]

- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 3. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AI-Predicted mTOR Inhibitor Reduces Cancer Cell Proliferation and Extends the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchwithnj.com [researchwithnj.com]

An In-depth Technical Guide to the In Vitro Characterization of mTOR Inhibitor-18

Disclaimer: "mTOR inhibitor-18" is not a publicly recognized compound. This guide has been generated using the well-characterized and selective mTOR inhibitor, Torin1 , as a representative example to illustrate the principles and methodologies of in vitro characterization. The data and protocols provided are based on publicly available information for Torin1 and are intended to serve as a template for researchers working with novel mTOR inhibitors.

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status.[2][3] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different downstream targets and cellular functions.[1][4] Dysregulation of the mTOR pathway is implicated in a wide range of human diseases, including cancer, diabetes, and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][2][5]

This technical guide provides a comprehensive overview of the in vitro characterization of a potent and selective mTOR inhibitor, exemplified by Torin1. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in a structured format, and visualizations of key pathways and workflows.

Data Presentation: Biochemical and Cellular Activity of Torin1

The in vitro activity of an mTOR inhibitor is typically assessed through a series of biochemical and cellular assays. The following tables summarize the key quantitative data for Torin1.

Table 1: Biochemical Potency against mTOR and Related Kinases

| Target | Assay Type | IC50 (nM) |

| mTORC1 | In vitro Kinase Assay | 2 |

| mTORC2 | In vitro Kinase Assay | 10 |

| mTOR | Cell-free Assay | 2-10[6][7] |

| PI3Kα | In vitro Kinase Assay | 1,800 |

| DNA-PK | In vitro Kinase Assay | 1,000 |

| ATM | In vitro Kinase Assay | 600 |

| hVps34 | In vitro Kinase Assay | 3,000 |

Data compiled from multiple sources, slight variations may exist between different experimental setups.

Table 2: Cellular Activity and Selectivity

| Parameter | Cell Line | Assay Type | Value |

| Inhibition of mTORC1 signaling (p-S6K1) | MEFs | Western Blot | Complete inhibition at 250 nM |

| Inhibition of mTORC2 signaling (p-Akt S473) | MEFs | Western Blot | Complete inhibition at 250 nM |

| Selectivity for mTOR over PI3K in cells | MEFs | Western Blot | >1000-fold |

| Effect on Cell Growth | Various Cancer Cell Lines | Growth Inhibition Assay | Low micromolar to nanomolar IC50s |

| Induction of Autophagy | HeLa cells | Microscopic analysis | Observed |

| Cell Cycle Arrest | Various Cell Lines | Flow Cytometry | G1 phase arrest |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

1. Biochemical Kinase Assay (LanthaScreen™ TR-FRET Assay)

This assay measures the direct inhibition of mTOR kinase activity in a cell-free system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for this purpose.

-

Principle: The assay measures the phosphorylation of a substrate by the mTOR kinase. A terbium-labeled antibody specific to the phosphorylated substrate and a fluorescently labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the terbium and the fluorophore in close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.[8]

-

Materials:

-

Recombinant human mTOR enzyme

-

Fluorescein-labeled substrate (e.g., FL-poly-GT)

-

ATP

-

Terbium-labeled anti-phospho-substrate antibody (e.g., Tb-pY20)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test inhibitor (e.g., Torin1)

-

384-well assay plates

-

-

Procedure:

-

Prepare a serial dilution of the test inhibitor in DMSO.

-

In a 384-well plate, add the test inhibitor dilutions.

-

Add the mTOR enzyme to the wells.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a detection solution containing EDTA and the terbium-labeled antibody.

-

Incubate for 30-60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).

-

Calculate the emission ratio and plot the inhibitor concentration versus the percent inhibition to determine the IC50 value.[9][10]

-

2. Western Blot Analysis of mTOR Pathway Phosphorylation

This cellular assay assesses the inhibitor's effect on the mTOR signaling pathway within a cellular context by measuring the phosphorylation status of downstream targets.

-

Principle: Cells are treated with the inhibitor, and cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., Akt, S6K, 4E-BP1).[11][12][13]

-

Materials:

-

Cell line of interest (e.g., HEK293, HeLa, or a relevant cancer cell line)

-

Cell culture medium and supplements

-

Test inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-Akt (Ser473), anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with a range of concentrations of the test inhibitor for a specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities to determine the change in phosphorylation levels.[14][15]

-

3. Cell Viability/Proliferation Assay (MTS Assay)

This assay measures the effect of the inhibitor on cell viability and proliferation.

-

Principle: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[16]

-

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Test inhibitor

-

96-well cell culture plates

-

MTS reagent

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach overnight.

-

Treat the cells with a serial dilution of the test inhibitor.

-

Incubate the cells for a desired period (e.g., 72 hours).

-

Add the MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and plot the inhibitor concentration versus viability to determine the IC50 value.[17]

-

Mandatory Visualizations

Diagram 1: mTOR Signaling Pathway

Caption: Simplified mTOR signaling pathway showing mTORC1 and mTORC2 complexes and the inhibitory action of Torin1.

Diagram 2: Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of an mTOR inhibitor.

Diagram 3: Mechanism of Action - ATP-Competitive Inhibition

Caption: ATP-competitive inhibition mechanism of Torin1 at the mTOR kinase domain.

References

- 1. cusabio.com [cusabio.com]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]

- 8. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ccrod.cancer.gov [ccrod.cancer.gov]

- 15. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Selectivity Profile of a Representative mTOR Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "mTOR inhibitor-18" is a hypothetical molecule used for illustrative purposes within this technical guide. The data and selectivity profile presented are representative of a potent and selective ATP-competitive mTOR kinase inhibitor, synthesized from publicly available information on similar compounds.

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that acts as a central regulator of cell metabolism, growth, proliferation, and survival.[1][2] It integrates signals from both intracellular and extracellular cues, such as growth factors, nutrients, energy levels, and cellular stress.[3] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different upstream regulators and downstream targets.[2][3] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurological disorders, making it a critical target for therapeutic intervention.[2][4][5]

This guide provides a comprehensive overview of the selectivity profile for a representative mTOR inhibitor, herein named this compound, along with detailed experimental protocols and pathway diagrams to facilitate its characterization.

Data Presentation: Kinase Selectivity Profile

The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. A highly selective inhibitor minimizes off-target effects, which can lead to toxicity. The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of the hypothetical this compound against a panel of protein kinases. The data illustrates a high potency against mTOR with significant selectivity over other kinases, including those within the PI3K/Akt/mTOR signaling cascade.

Table 1: Inhibitory Activity of this compound Against a Panel of Kinases

| Kinase Target | Family | IC50 (nM) | Selectivity (Fold vs. mTOR) |

| mTOR | PIKK | 5 | 1 |

| PI3Kα | PI3K Class I | 850 | 170 |

| PI3Kβ | PI3K Class I | >10,000 | >2000 |

| PI3Kδ | PI3K Class I | >10,000 | >2000 |

| PI3Kγ | PI3K Class I | 2,500 | 500 |

| DNA-PK | PIKK | 450 | 90 |

| ATM | PIKK | 1,200 | 240 |

| ATR | PIKK | >5,000 | >1000 |

| Akt1 | AGC | >10,000 | >2000 |

| PDK1 | AGC | >10,000 | >2000 |

| S6K1 | AGC | >10,000 | >2000 |

| MEK1 | STE | >10,000 | >2000 |

| ERK2 | CMGC | >10,000 | >2000 |

| CDK2/cyclin A | CMGC | >10,000 | >2000 |

| SRC | TK | 8,000 | 1600 |

| LCK | TK | >10,000 | >2000 |

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Biochemical Kinase Inhibition Assay (mTORC1)

This protocol describes an in vitro assay to determine the IC50 value of an inhibitor against the mTORC1 complex by measuring the phosphorylation of a known substrate.

A. Materials and Reagents:

-

HEK293T cells for mTORC1 immunoprecipitation.

-

Lysis Buffer: 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitor cocktail.

-

Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2.

-

Antibodies: Anti-mTOR antibody for immunoprecipitation, anti-phospho-4E-BP1 (Thr37/46) for detection.

-

Recombinant Substrate: Purified GST-4E-BP1.

-

ATP solution.

-

This compound, serially diluted.

-

Protein A/G agarose beads.

-

SDS-PAGE and Western blot reagents.

B. Protocol:

-

mTORC1 Immunoprecipitation:

-

Lyse HEK293T cells in CHAPS-containing lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Incubate the supernatant with an anti-mTOR antibody overnight at 4°C with gentle rocking.

-

Add Protein A/G agarose beads and incubate for another 2-3 hours at 4°C.

-

Wash the beads three times with lysis buffer and twice with kinase assay buffer to isolate the mTORC1 complex.

-

-

Kinase Reaction:

-

Resuspend the mTORC1-bound beads in kinase assay buffer.

-

Aliquot the bead slurry into separate tubes.

-

Add serially diluted this compound (or DMSO as a vehicle control) to the tubes and pre-incubate for 15 minutes at room temperature.

-

To initiate the kinase reaction, add a master mix containing kinase assay buffer, 500 µM ATP, and 150 ng of purified GST-4E-BP1 substrate.[1]

-

Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.[1]

-

-

Detection and Analysis:

-

Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against phospho-4E-BP1 (Thr37/46).

-

Incubate with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) kit.[6]

-

Quantify band intensities using densitometry.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

-

Cell-Based Western Blot for mTOR Pathway Inhibition

This protocol assesses the ability of this compound to block mTOR signaling in a cellular context by measuring the phosphorylation status of downstream effectors.

A. Materials and Reagents:

-

Cancer cell line with active mTOR signaling (e.g., MCF-7, U87-MG).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound.

-

Radioimmunoprecipitation Assay (RIPA) lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Primary Antibodies: Phospho-mTOR (Ser2448), total mTOR, Phospho-S6 Ribosomal Protein (Ser235/236), total S6, Phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-Actin).[7]

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE and Western blot reagents.

B. Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours). Include a DMSO-treated control.

-

-

Protein Extraction:

-

Aspirate the media and wash the cells once with ice-cold PBS.

-

Lyse the cells directly in the well by adding ice-cold RIPA buffer.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[8]

-

Centrifuge at high speed at 4°C to pellet debris. Collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize all samples to the same protein concentration and prepare them with SDS-PAGE loading buffer.

-

Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.[6]

-

Transfer the separated proteins to a PVDF membrane.[6]

-

Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour at room temperature.[8]

-

Incubate the membrane with the desired primary antibody overnight at 4°C with gentle shaking.[8]

-

Wash the membrane with TBS-T and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash again and visualize the protein bands using an ECL substrate.

-

Analyze the band intensities to determine the dose-dependent inhibition of downstream mTOR target phosphorylation.

-

Mandatory Visualizations

Caption: The mTOR Signaling Pathway.

Caption: Workflow for Kinase Inhibitor Characterization.

References

- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 3. doaj.org [doaj.org]

- 4. researchgate.net [researchgate.net]

- 5. CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

An In-depth Technical Guide to the Upstream and Downstream Effects of mTOR Inhibitor-18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and cellular consequences of treatment with "mTOR inhibitor-18," a representative designation for inhibitors of the mechanistic target of rapamycin (mTOR). This document will use two well-characterized mTOR inhibitors, rapamycin (an allosteric mTORC1 inhibitor) and PQR309 (bimiralisib) (a dual PI3K/mTOR kinase inhibitor), as exemplars to delineate the upstream and downstream effects relevant to cancer biology, with a particular focus on lymphoma models.

Core Concepts: The mTOR Signaling Nexus

The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from a multitude of upstream pathways, including growth factors, nutrients, and cellular energy status.[2] In many cancers, including lymphomas, the mTOR pathway is aberrantly activated, making it a critical therapeutic target.[1] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different upstream regulators and downstream substrates.[3]

Upstream Regulation of mTOR:

In lymphoma, mTOR signaling is frequently activated by:

-